molecular formula C7H5FINO2 B15298859 Methyl 2-fluoro-3-iodopyridine-4-carboxylate

Methyl 2-fluoro-3-iodopyridine-4-carboxylate

Cat. No.: B15298859
M. Wt: 281.02 g/mol
InChI Key: OOSQOTHFKZJWLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-3-iodopyridine-4-carboxylate typically involves nucleophilic aromatic substitution reactions. One common method starts with isonicotinic acid methyl ester, which undergoes nitration to form methyl 3-nitro-4-pyridylcarboxylate. This intermediate is then subjected to nucleophilic aromatic substitution with a fluoride anion to yield methyl 3-fluoropyridine-4-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar nucleophilic aromatic substitution reactions, optimized for higher yields and purity. The use of efficient fluorinating reagents and controlled reaction conditions is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3-iodopyridine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluoride anions yields fluorinated pyridine derivatives .

Scientific Research Applications

Methyl 2-fluoro-3-iodopyridine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3-iodopyridine-4-carboxylate involves its interaction with molecular targets through its fluorine and iodine substituents. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoropyridine-4-carboxylate
  • 2-Fluoro-3-iodopyridine
  • 3-Fluoro-4-iodopyridine

Uniqueness

Methyl 2-fluoro-3-iodopyridine-4-carboxylate is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H5FINO2

Molecular Weight

281.02 g/mol

IUPAC Name

methyl 2-fluoro-3-iodopyridine-4-carboxylate

InChI

InChI=1S/C7H5FINO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3

InChI Key

OOSQOTHFKZJWLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)F)I

Origin of Product

United States

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